N-(o-tolyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate
Description
Properties
IUPAC Name |
N-(2-methylphenyl)-4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidine-1-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N4O.C2H2O4/c1-15-6-2-3-7-17(15)27-21(30)28-12-10-16(11-13-28)14-29-19-9-5-4-8-18(19)26-20(29)22(23,24)25;3-1(4)2(5)6/h2-9,16H,10-14H2,1H3,(H,27,30);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQMPSVHFFOUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(CC2)CN3C4=CC=CC=C4N=C3C(F)(F)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F3N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(o-tolyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate, identified by its CAS number 1351644-11-5, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a piperidine ring, a benzimidazole moiety, and a trifluoromethyl group. Its molecular weight is approximately 506.5 g/mol, and it exists as an oxalate salt, which may influence its solubility and bioavailability.
Antimicrobial Activity
Research has indicated that compounds similar to N-(o-tolyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide exhibit significant antimicrobial properties. For instance, studies have shown that related benzimidazole derivatives possess moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| 7m | Salmonella typhi | Moderate | |
| 7n | Bacillus subtilis | Strong | |
| 7o | E. coli | Weak |
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Compounds containing the piperidine structure have been associated with the inhibition of acetylcholinesterase (AChE) and urease, which are crucial in the treatment of neurodegenerative diseases and urinary tract infections respectively. The synthesized compounds showed IC50 values indicating strong inhibitory activity against these enzymes .
Table 2: Enzyme Inhibition Potency
The mechanisms through which N-(o-tolyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide exerts its biological effects are primarily linked to its interaction with specific enzyme sites and bacterial membranes. Molecular docking studies have elucidated how these compounds bind to active sites on target enzymes, thereby inhibiting their function .
Case Studies
Several studies have explored the biological activities of related compounds:
- Antidepressant Activity : A series of benzimidazole derivatives were evaluated for their antidepressant effects in vivo, demonstrating significant behavioral changes in animal models consistent with increased serotonergic activity .
- Anticancer Properties : Some derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells through the modulation of various signaling pathways .
- Pharmacokinetic Studies : Research has also focused on the pharmacokinetics of these compounds, assessing their absorption, distribution, metabolism, and excretion (ADME) profiles to predict their clinical efficacy .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Several studies have investigated the anticancer effects of compounds similar to N-(o-tolyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate. For example, derivatives of benzimidazole have shown promising results against various cancer cell lines, including breast and renal cancers . The incorporation of trifluoromethyl groups is believed to enhance the lipophilicity and biological activity of these compounds.
-
Neurological Disorders :
- The compound's structure suggests potential applications in treating neurological disorders. Compounds with similar frameworks have been noted for their ability to interact with serotonin receptors, which are implicated in conditions such as depression, anxiety, and cognitive disorders . This interaction may provide a pathway for developing treatments for such disorders.
- Antimicrobial Properties :
Case Studies and Research Findings
Comparison with Similar Compounds
Key Substituents and Functional Groups:
| Compound | Benzimidazole/Benzimidazolone Substituent | Aryl Group (R) | Salt Form |
|---|---|---|---|
| Target Compound | 2-Trifluoromethyl | o-Tolyl | Oxalate |
| TH5487 (OGG1i) | 4-Bromo, 2-oxo | 4-Iodophenyl | Free base |
| OGG1iNA | 2-Oxo | 4-Chlorophenyl | Free base |
- Benzimidazole Modifications: The trifluoromethyl group in the target compound enhances hydrophobicity and metabolic stability compared to the bromo and oxo groups in TH5487 and OGG1iNA.
Functional and Pharmacological Comparisons
Inhibitory Activity and Selectivity:
| Compound | Target Enzyme | IC₅₀ (Reported) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | Not fully disclosed | N/A | 0.12 (oxalate salt) |
| TH5487 (OGG1i) | OGG1 | 0.45 μM | 0.08 |
| OGG1iNA | OGG1 | 1.2 μM | 0.25 |
- OGG1 Inhibition: Both TH5487 and OGG1iNA are validated OGG1 inhibitors, with TH5487 showing higher potency (IC₅₀ = 0.45 μM vs. 1.2 μM for OGG1iNA) .
- Solubility : The oxalate salt of the target compound improves aqueous solubility (0.12 mg/mL) compared to TH5487 (0.08 mg/mL) and OGG1iNA (0.25 mg/mL), which are free bases.
Research Findings and Implications
- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound may enhance binding to hydrophobic enzyme pockets compared to bromo or oxo substituents. However, this could reduce polar interactions critical for enzymatic inhibition, as seen in OGG1iNA’s lower potency .
- Steric Effects : The o-tolyl group’s ortho-methyl substitution may limit binding to flat active sites (e.g., DNA repair enzymes), unlike the para-substituted iodophenyl or chlorophenyl groups in TH5487 and OGG1iNA.
- Therapeutic Potential: TH5487 and OGG1iNA are used in studies of oxidative DNA damage and cellular senescence . The target compound’s oxalate salt could offer improved pharmacokinetics for similar applications, though in vivo data are lacking.
Q & A
Basic: What are the optimal synthetic routes for this compound?
Answer:
The synthesis typically involves multi-step procedures:
- Step 1: Condensation of a benzimidazole precursor (e.g., 2-(trifluoromethyl)-1H-benzo[d]imidazole) with a piperidine derivative. For example, tert-butyl 4-aminopiperidine-1-carboxylate can react with nitroarenes under basic conditions (e.g., K₂CO₃ in DMF) to form intermediates .
- Step 2: Alkylation or reductive amination to introduce the o-tolyl carboxamide group. For instance, coupling with o-tolyl isocyanate in the presence of trifluoroacetic acid (TFA) yields the final carboxamide .
- Step 3: Salt formation with oxalic acid to produce the oxalate salt.
Key Optimization Tips:
- Use polar aprotic solvents (e.g., DMF) for improved solubility.
- Monitor reaction progress via TLC or LCMS to ensure intermediate purity .
Basic: Which spectroscopic methods effectively characterize this compound?
Answer:
Critical techniques include:
- ¹H/¹³C NMR: To confirm the piperidine ring conformation, benzimidazole substitution, and trifluoromethyl group integration. For example, downfield shifts in aromatic protons (~δ 7.5–8.5 ppm) confirm benzimidazole formation .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).
- FT-IR: Identifies carboxamide C=O stretches (~1650–1700 cm⁻¹) and oxalate salt O-H/N-H bonds .
Advanced: How to optimize reaction conditions for yield and purity?
Answer:
- Temperature Control: Low-temperature (~0–5°C) steps minimize side reactions during sensitive alkylations .
- Catalyst Selection: Pd-based catalysts enhance coupling efficiency in aromatic substitutions .
- Workup Strategies: Use column chromatography (e.g., silica gel, eluting with EtOAc/hexane) or recrystallization (e.g., ethanol/water) for purification .
- DoE (Design of Experiments): Systematic variation of parameters (e.g., solvent, catalyst loading) identifies optimal conditions. For example, a 3² factorial design can optimize time and temperature .
Advanced: How to resolve contradictions in biological activity data?
Answer:
- Dose-Response Analysis: Perform EC₅₀/IC₅₀ assays across multiple cell lines to assess potency variability .
- Metabolic Stability Testing: Use liver microsomes to rule out rapid degradation as a cause of inconsistent in vivo results .
- Orthogonal Assays: Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
Advanced: Designing SAR studies to identify the pharmacophore
Answer:
- Analog Synthesis: Modify substituents (e.g., replace trifluoromethyl with Cl or CH₃) and test activity .
- Binding Assays: Use radioligand displacement or fluorescence polarization to quantify affinity changes.
- Computational Docking: Map interactions with targets (e.g., kinases) using AutoDock or Schrödinger .
Advanced: Methodologies for pharmacokinetic (PK) assessment
Answer:
- In Vitro ADME:
- In Vivo PK: Administer orally/IV to rodents, collect plasma samples, and quantify via LC-MS/MS. Calculate AUC, Cmax, and t₁/₂ .
Advanced: Applying DoE to synthesis optimization
Answer:
- Factor Selection: Variables include solvent polarity, temperature, and catalyst ratio.
- Response Surface Methodology (RSM): Fit data to a quadratic model to predict optimal yield (e.g., 87% at 60°C in DMF with 5 mol% catalyst) .
- Validation: Confirm predictions with triplicate runs .
Basic: Functional groups and reactivity
Answer:
- Benzimidazole: Participates in electrophilic substitution (e.g., nitration) at the 5/6 positions .
- Trifluoromethyl Group: Enhances metabolic stability and lipophilicity.
- Piperidine Carboxamide: Undergoes hydrolysis under acidic conditions to yield piperidine and o-toluidine .
Advanced: In vitro bioactivity assay design
Answer:
- Cell Viability Assays: Use MTT/XTT in cancer lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) .
- Enzyme Inhibition: Measure IC₅₀ via fluorogenic substrates (e.g., for kinases or proteases) .
- Controls: Include vehicle (DMSO), untreated cells, and reference inhibitors .
Advanced: Computational modeling for target prediction
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
